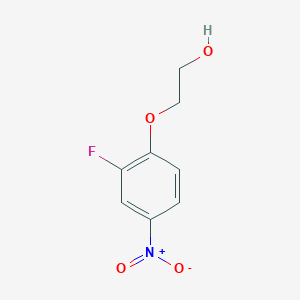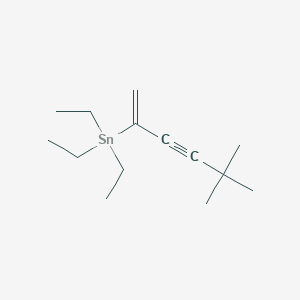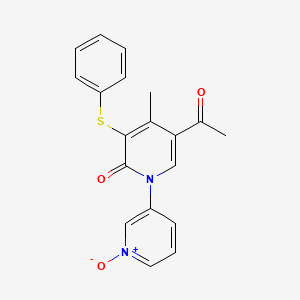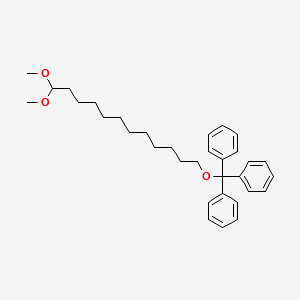![molecular formula C66H72N4Si B12603276 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin CAS No. 874948-45-5](/img/structure/B12603276.png)
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The specific aldehydes used in this synthesis are 3,5-di-tert-butylbenzaldehyde, 4-methylbenzaldehyde, and 4-[(trimethylsilyl)ethynyl]benzaldehyde. The reaction mixture is then subjected to oxidative conditions, often using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to yield the desired porphyrin compound.
Industrial Production Methods
While the industrial production of this specific porphyrin derivative is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications or other oxidized species.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: DDQ or other quinone-based oxidizing agents.
Reduction: Metal salts such as zinc acetate or cobalt chloride in the presence of reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Porphyrin dications or other oxidized porphyrin species.
Reduction: Metalloporphyrins such as zinc porphyrin or cobalt porphyrin.
Substitution: Nitrated or halogenated derivatives of the original porphyrin compound.
Applications De Recherche Scientifique
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin has several applications in scientific research:
Chemistry: Used as a model compound for studying the electronic properties of porphyrins and their derivatives.
Biology: Investigated for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic photovoltaic cells and other optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to selectively kill cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, which are damaged by the reactive oxygen species generated during the process.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,15-Bis(3,5-di-tert-butylphenyl)porphyrin: Lacks the additional substituents on the porphyrin ring, making it less complex.
5,10,15,20-Tetraphenylporphyrin: A simpler porphyrin derivative with phenyl groups at all meso positions.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups on the phenyl rings, altering its electronic properties.
Uniqueness
5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin is unique due to its combination of bulky tert-butyl groups, a methyl group, and a trimethylsilyl-ethynyl group. This combination of substituents provides the compound with distinct electronic and steric properties, making it valuable for specific applications in photodynamic therapy and optoelectronics.
Propriétés
Numéro CAS |
874948-45-5 |
|---|---|
Formule moléculaire |
C66H72N4Si |
Poids moléculaire |
949.4 g/mol |
Nom IUPAC |
2-[4-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin-5-yl]phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C66H72N4Si/c1-41-17-21-43(22-18-41)59-51-25-29-55(67-51)61(45-35-47(63(2,3)4)39-48(36-45)64(5,6)7)57-31-27-53(69-57)60(44-23-19-42(20-24-44)33-34-71(14,15)16)54-28-32-58(70-54)62(56-30-26-52(59)68-56)46-37-49(65(8,9)10)40-50(38-46)66(11,12)13/h17-32,35-40,69-70H,1-16H3 |
Clé InChI |
XNMSDQQQTRXBPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC=C(C=C8)C#C[Si](C)(C)C)N4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
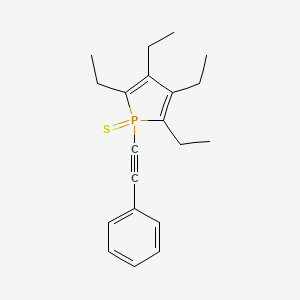
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)

![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
